2-methoxy-N-(2-methylcyclopentyl)aniline
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Overview
Description
2-methoxy-N-(2-methylcyclopentyl)aniline is an organic compound with the molecular formula C13H19NO It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-methylcyclopentyl group and the benzene ring is substituted with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(2-methylcyclopentyl)aniline typically involves the reaction of 2-methoxyaniline with 2-methylcyclopentyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the aniline nitrogen attacks the electrophilic carbon of the bromide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(2-methylcyclopentyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
2-methoxy-N-(2-methylcyclopentyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(2-methylcyclopentyl)aniline involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The cyclopentyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(4-dimethylaminobenzylidene)aniline: A Schiff base derivative with similar structural features.
2-methoxy-5-methylaniline: Another methoxy-substituted aniline with different substitution patterns on the aromatic ring.
Uniqueness
2-methoxy-N-(2-methylcyclopentyl)aniline is unique due to the presence of the 2-methylcyclopentyl group, which imparts distinct steric and electronic properties.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-methoxy-N-(2-methylcyclopentyl)aniline |
InChI |
InChI=1S/C13H19NO/c1-10-6-5-8-11(10)14-12-7-3-4-9-13(12)15-2/h3-4,7,9-11,14H,5-6,8H2,1-2H3 |
InChI Key |
LWZSLMIGUPANGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1NC2=CC=CC=C2OC |
Origin of Product |
United States |
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